2-(3-Bromophenyl)-1,3-benzoxazole 2-(3-Bromophenyl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 99586-31-9
VCID: VC1988384
InChI: InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
SMILES: C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br
Molecular Formula: C13H8BrNO
Molecular Weight: 274.11 g/mol

2-(3-Bromophenyl)-1,3-benzoxazole

CAS No.: 99586-31-9

Cat. No.: VC1988384

Molecular Formula: C13H8BrNO

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-1,3-benzoxazole - 99586-31-9

Specification

CAS No. 99586-31-9
Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
IUPAC Name 2-(3-bromophenyl)-1,3-benzoxazole
Standard InChI InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Standard InChI Key KHEXVASQRAJENK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2-(3-Bromophenyl)-1,3-benzoxazole is characterized by specific physical and chemical properties that contribute to its potential pharmacological applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2-(3-Bromophenyl)-1,3-benzoxazole

PropertyValue
CAS Number99586-31-9
Molecular FormulaC₁₃H₈BrNO
Molecular Weight274.11 g/mol
IUPAC Name2-(3-bromophenyl)-1,3-benzoxazole
Standard InChIInChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Standard InChIKeyKHEXVASQRAJENK-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br
PubChem Compound ID870520

These properties have been compiled from multiple chemical databases and research sources .

Structural Characteristics

2-(3-Bromophenyl)-1,3-benzoxazole possesses a heterocyclic structure consisting of a benzoxazole moiety substituted with a 3-bromophenyl group at the 2-position. The benzoxazole core is a fused heterocyclic system comprising a benzene ring and an oxazole ring. This structure confers specific chemical and biological properties to the molecule.

The nitrogen atom in the oxazole ring exhibits weak basic properties due to its lone pair of electrons being coplanar with the heterocyclic ring, resulting in limited involvement in delocalization . The bromine atom at the meta position of the phenyl ring significantly influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets.

The planar nature of the benzoxazole nucleus, combined with the presence of the bromine atom, contributes to the compound's ability to participate in various molecular interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules such as proteins and DNA.

Synthesis Methods

Multiple synthetic approaches can be employed to prepare 2-(3-Bromophenyl)-1,3-benzoxazole, drawing from the general methodologies used for benzoxazole derivatives. The most common synthetic routes are detailed below.

Condensation Reactions

Condensation reactions represent one of the most common approaches for synthesizing benzoxazole derivatives. For 2-(3-Bromophenyl)-1,3-benzoxazole, this typically involves the condensation of o-aminophenol with 3-bromobenzoic acid or its derivatives. This reaction proceeds through the formation of an amide intermediate, followed by cyclization to form the oxazole ring.

The reaction can be represented as:

o-Aminophenol + 3-Bromobenzoic acid → 2-(3-Bromophenyl)-1,3-benzoxazole + H₂O

Various catalysts and reaction conditions have been developed to optimize this process, including the use of polyphosphoric acid, phosphorus oxychloride, and microwave-assisted synthesis.

Catalytic Methods

Recent advances in synthetic methodologies have introduced efficient catalytic methods for benzoxazole synthesis. One notable approach involves the use of Brønsted Acidic Ionic Liquid (BAIL) gel as a catalyst, which has demonstrated high efficiency in forming benzoxazole rings .

The mechanistic pathway typically involves:

  • Protonation of the carbonyl oxygen from an aldehyde (e.g., 3-bromobenzaldehyde) by acidic active sites on the catalyst surface

  • Formation of an intermediate through the reaction of the activated aldehyde with the amino group of o-aminophenol

  • Dehydration to form an imine intermediate

  • Cyclization through the attack of the hydroxyl group on the imine carbon

  • Aromatization by oxidation with atmospheric oxygen under the reaction conditions to form the benzoxazole product

The BAIL gel-catalyzed method offers advantages including high yields (often exceeding 90%), shorter reaction times, and environmentally friendly conditions compared to traditional methods.

Alternative Synthetic Routes

Several alternative routes for synthesizing 2-(3-Bromophenyl)-1,3-benzoxazole and related compounds have been reported:

  • Through 2-mercaptobenzoxazole derivatives: This approach involves the reaction of benzoxazole-2-thiol with appropriate bromophenyl derivatives followed by rearrangement reactions .

  • Cyclization of appropriately substituted Schiff bases: This method involves the formation of a Schiff base between o-aminophenol and 3-bromobenzaldehyde, followed by oxidative cyclization.

  • Metal-catalyzed cross-coupling reactions: Various transition metal-catalyzed coupling reactions can be employed to introduce the 3-bromophenyl group at the 2-position of a pre-formed benzoxazole core.

Biological Activities

Benzoxazole derivatives, including 2-(3-Bromophenyl)-1,3-benzoxazole, exhibit diverse biological activities that make them valuable scaffolds in medicinal chemistry and drug discovery.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial activity against various pathogens. While specific data for 2-(3-Bromophenyl)-1,3-benzoxazole is limited in the available literature, structurally related benzoxazoles have shown notable activity against both gram-positive and gram-negative bacteria .

The antimicrobial activity of benzoxazole derivatives is attributed to their ability to interact with essential bacterial enzymes and disrupt cell membrane integrity. The presence of a bromine atom, as in 2-(3-Bromophenyl)-1,3-benzoxazole, generally enhances antimicrobial activity by increasing lipophilicity and facilitating penetration through bacterial cell membranes.

In structure-activity relationship studies of related compounds, researchers have observed that the position and nature of substituents on both the benzoxazole ring and the phenyl group significantly influence antimicrobial potency. The meta position of the bromine atom in 2-(3-Bromophenyl)-1,3-benzoxazole may confer specific advantages in terms of electronic distribution and binding to target sites.

Antifungal Activity

Benzoxazole derivatives have shown promising antifungal activities, particularly against Candida species. Research on benzoxazole compounds has revealed that they exhibit antifungal activity through multiple mechanisms:

  • Interaction with exogenous ergosterol

  • Inhibition of endogenous ergosterol synthesis

  • Membrane permeabilizing properties similar to amphotericin B

These mechanisms allow benzoxazole derivatives to display a broad spectrum of anti-Candida activity without cross-resistance to conventional antifungal agents . The bromine substituent in 2-(3-Bromophenyl)-1,3-benzoxazole likely contributes to its antifungal potential by enhancing membrane penetration and target binding.

Other Biological Activities

Beyond antimicrobial, antifungal, and anticancer activities, benzoxazole derivatives have been investigated for various other therapeutic applications:

  • Anti-inflammatory activity: Some benzoxazole derivatives have shown COX-2 inhibitory activity, suggesting potential anti-inflammatory applications .

  • Anticonvulsant activity: Studies have indicated that certain benzoxazole derivatives, especially those with specific substituents like 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl], possess anticonvulsant properties .

  • Antidepressant, antitubercular, and antiviral activities: Benzoxazole derivatives have demonstrated potential in these therapeutic areas, highlighting their versatility as medicinal chemistry scaffolds .

The biological activities of 2-(3-Bromophenyl)-1,3-benzoxazole warrant further investigation to fully elucidate its pharmacological profile and therapeutic potential.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(3-Bromophenyl)-1,3-benzoxazole and related compounds is crucial for optimizing their biological activities and developing more potent derivatives.

Role of the Benzoxazole Core

The benzoxazole core serves as a rigid scaffold that positions substituents in specific orientations for optimal interaction with biological targets. The nitrogen atom in the oxazole ring can participate in hydrogen bonding as an acceptor, while the oxygen atom can also serve as a hydrogen bond acceptor. These features contribute to the binding affinity of benzoxazole derivatives to various biological targets.

Influence of the Bromine Substituent

The bromine atom at the meta position of the phenyl ring in 2-(3-Bromophenyl)-1,3-benzoxazole significantly influences its biological activities through several mechanisms:

  • Enhanced lipophilicity: The bromine atom increases the lipophilicity of the molecule, facilitating penetration through biological membranes.

  • Electronic effects: Bromine, being an electron-withdrawing group, affects the electronic distribution within the molecule, potentially enhancing interactions with specific biological targets.

  • Increased molecular volume: The presence of bromine increases the molecular volume, which can influence binding to target sites with specific spatial requirements.

  • Halogen bonding: Bromine can participate in halogen bonding interactions with electron-rich sites in biological macromolecules.

Comparison with Related Derivatives

Table 2: Comparison of 2-(3-Bromophenyl)-1,3-benzoxazole with Related Compounds

CompoundKey Structural DifferencePotential Effect on Activity
2-(4-Bromophenyl)-1,3-benzoxazoleBromine at para position instead of metaAltered electronic distribution and potentially different binding profile
2-(3-Bromophenyl)-5-chloro-1,3-benzoxazoleAdditional chloro substituent at 5-position of benzoxazoleEnhanced electron-withdrawing effect and potentially increased activity
2-(3-Bromophenyl)-5-methyl-1,3-benzoxazoleMethyl group at 5-position of benzoxazoleIncreased electron density in benzoxazole ring, potentially affecting binding properties
2-(2-Bromophenyl)-1,3-benzoxazoleBromine at ortho position instead of metaSteric hindrance potentially affecting target binding

This comparative analysis highlights how subtle structural modifications can significantly influence the biological profile of benzoxazole derivatives, offering valuable insights for the rational design of more potent analogues.

Spectroscopic and Analytical Data

Comprehensive characterization of 2-(3-Bromophenyl)-1,3-benzoxazole is essential for confirming its structure and purity. Several analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 2-(3-Bromophenyl)-1,3-benzoxazole is limited in the available literature, NMR spectroscopy provides valuable structural information. For related benzoxazole derivatives, the following NMR characteristics are typically observed:

  • ¹H NMR: The aromatic protons of both the benzoxazole core and the bromophenyl ring typically appear as a complex set of signals in the region of δ 7.0-8.0 ppm. The specific coupling patterns and chemical shifts provide information about the position of substituents.

  • ¹³C NMR: The carbon atom at the 2-position of the benzoxazole ring (connected to the bromophenyl group) typically appears downfield (around δ 160-165 ppm) due to its proximity to the electronegative nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in 2-(3-Bromophenyl)-1,3-benzoxazole. Characteristic IR bands typically include:

  • C=N stretching vibration (around 1620-1640 cm⁻¹)

  • C-O stretching vibration (around 1250-1270 cm⁻¹)

  • C-Br stretching vibration (around 750-650 cm⁻¹)

  • Aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹)

  • Aromatic ring vibrations (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-(3-Bromophenyl)-1,3-benzoxazole. The molecular ion peak would be expected at m/z 274/276 (reflecting the isotope pattern characteristic of bromine-containing compounds). Common fragmentation patterns might include the loss of bromine and cleavage of the bond between the benzoxazole core and the phenyl ring.

X-ray Crystallography

X-ray crystallography can provide detailed information about the three-dimensional structure of 2-(3-Bromophenyl)-1,3-benzoxazole in its crystalline state, including bond lengths, bond angles, and molecular packing. This information is valuable for understanding structure-activity relationships and rational drug design.

Applications in Research and Industry

2-(3-Bromophenyl)-1,3-benzoxazole and related compounds have various applications in research and industry, highlighting their significance beyond their potential therapeutic uses.

Medicinal Chemistry and Drug Development

The diverse biological activities of benzoxazole derivatives make them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents . 2-(3-Bromophenyl)-1,3-benzoxazole serves as a potential lead compound for developing more potent and selective antimicrobial, antifungal, and anticancer agents.

The rational design approach, based on understanding the structure-activity relationships of this compound, can guide the synthesis of analogues with improved pharmacological profiles and reduced toxicity.

Chemical Building Blocks

2-(3-Bromophenyl)-1,3-benzoxazole serves as an important intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The bromine substituent provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.

Material Science Applications

Benzoxazole derivatives exhibit interesting fluorescent properties, making them potentially useful in material science applications . These properties can be exploited for the development of:

  • Fluorescent probes for biological imaging

  • Organic light-emitting diodes (OLEDs)

  • Chemosensors for detecting specific analytes

  • Photovoltaic materials

Agrochemical Applications

Some benzoxazole derivatives have been studied as potential bleaching herbicides and crop protection agents . The biological activities of 2-(3-Bromophenyl)-1,3-benzoxazole suggest its potential application in developing new agrochemicals with improved efficacy and environmental profiles.

Future Research Directions

Research on 2-(3-Bromophenyl)-1,3-benzoxazole continues to evolve, with several promising directions for future investigation:

Optimization of Synthesis Methods

Developing more efficient, environmentally friendly, and scalable methods for synthesizing 2-(3-Bromophenyl)-1,3-benzoxazole remains an important area of research. Green chemistry approaches, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis, offer opportunities for improvement.

Detailed Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies, involving the systematic modification of various positions on both the benzoxazole core and the phenyl ring, would provide valuable insights for the rational design of more potent derivatives. These studies could include:

  • Exploring different substituents at the meta position of the phenyl ring

  • Introducing additional substituents on the benzoxazole core

  • Investigating bioisosteric replacements for the bromine atom

  • Exploring conformational restrictions to enhance target binding

Mechanistic Studies of Biological Activities

Elucidating the precise mechanisms through which 2-(3-Bromophenyl)-1,3-benzoxazole exerts its biological activities would enhance understanding of its potential therapeutic applications. This could involve:

  • Protein binding studies to identify specific molecular targets

  • Computational modeling of protein-ligand interactions

  • Assessment of effects on specific cellular pathways

  • Evaluation of resistance mechanisms in microbial or cancer settings

Development of Combination Therapies

Investigating the potential synergistic effects of 2-(3-Bromophenyl)-1,3-benzoxazole with established therapeutic agents could lead to the development of effective combination therapies for treating resistant infections or aggressive cancers.

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